molecular formula C17H21ClN4O2S B2436693 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide CAS No. 923244-67-1

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide

Cat. No. B2436693
CAS RN: 923244-67-1
M. Wt: 380.89
InChI Key: VPKCZVVWGZUZLA-UHFFFAOYSA-N
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Description

The compound “2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide” is a complex organic molecule that contains several functional groups, including a ureido group, a thiazole ring, and an acetamide group . The presence of these functional groups suggests that this compound could have a variety of chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be determined by the arrangement of its functional groups. The thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, is a key structural feature . The ureido group, consisting of a carbonyl group attached to a nitrogen atom, and the acetamide group, made up of a carbonyl group and an amine, could also significantly influence the compound’s structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The thiazole ring is known to participate in a variety of chemical reactions . The ureido and acetamide groups could also be involved in chemical reactions, particularly those involving nucleophilic attack at the carbonyl carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. The presence of polar functional groups like the ureido and acetamide groups could make this compound soluble in polar solvents . The compound’s melting and boiling points, as well as other physical properties, would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Anti-Hepatocellular Carcinoma Activity

Potential Dual C-RAF/FLT3 Inhibitor

Antitumor and Cytotoxic Effects

Future Investigations

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other thiazole-containing compounds . Further studies could also investigate its physical and chemical properties in more detail, and develop methods for its synthesis .

properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2S/c1-11(2)7-8-19-15(23)9-14-10-25-17(21-14)22-16(24)20-13-5-3-12(18)4-6-13/h3-6,10-11H,7-9H2,1-2H3,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKCZVVWGZUZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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